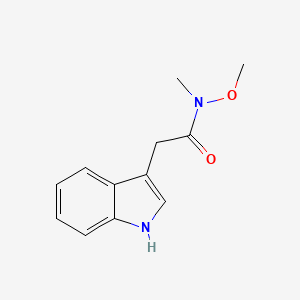
N-metoxi-N-metilacetato de 2-(1H-indol-3-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities. This compound, in particular, features an indole core structure, which is known for its role in various biological processes and potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
Indole derivatives, which include 2-(1h-indol-3-yl)-n-methoxy-n-methylacetamide, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can inhibit the replication of certain viruses .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
The presence of certain groups attached to the aryl ring in indole derivatives can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable . This suggests that 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may have good bioavailability.
Result of Action
Indole derivatives have been shown to inhibit the replication of certain viruses , suggesting that 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may have similar effects.
Action Environment
The structure of indole derivatives can be influenced by the reaction environment, which can affect the formation of certain compounds . This suggests that the action of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may also be influenced by environmental factors.
Análisis Bioquímico
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives are known to induce profound alterations in consciousness, with potential beneficial long-term effects on mental health and well-being . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
A related compound, 2-(1H-indol-3-yl)acetonitrile, has been shown to exhibit high fluorescence quantum yield and good thermal stability .
Metabolic Pathways
Gut microbiota is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Transport and Distribution
The transport and distribution of indole derivatives can be influenced by various factors, including transporters or binding proteins .
Subcellular Localization
The subcellular localization of indole derivatives can affect their activity or function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
N-Methylation and N-Methoxylation: The introduction of the N-methyl and N-methoxy groups can be achieved through alkylation reactions. For instance, the indole nitrogen can be methylated using methyl iodide in the presence of a base like potassium carbonate. The N-methoxy group can be introduced using methoxyamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Indol-3-YL)quinazolin-4(3H)-one: Another indole derivative with significant biological activity.
9-(1H-Indol-3-YL)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Known for its antiviral and anticancer properties.
Uniqueness
2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives. The presence of both N-methoxy and N-methyl groups can enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(16-2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWIEBDIWCQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CNC2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
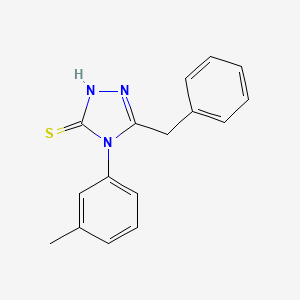
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2575960.png)
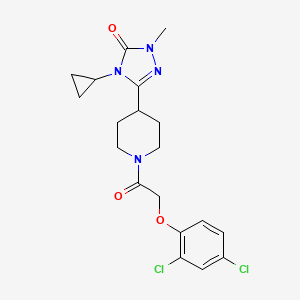
![N-(4-ethylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2575963.png)
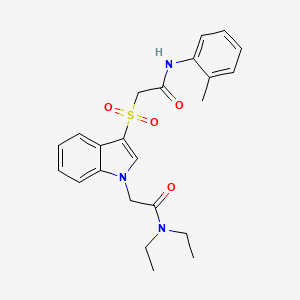
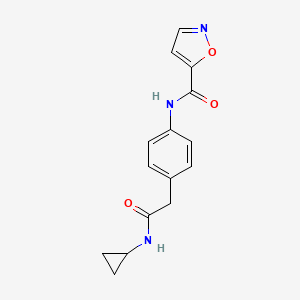
![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3,3-diphenylpropanamide](/img/structure/B2575972.png)
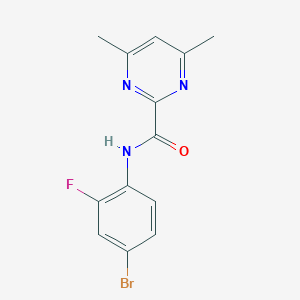
![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)
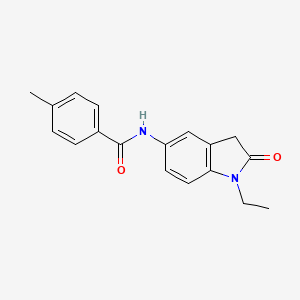
![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)

